methyl N-(but-3-yn-1-yl)carbamate
Overview
Description
Methyl N-(but-3-yn-1-yl)carbamate is a chemical compound characterized by its molecular structure, which includes a carbamate group attached to a but-3-yn-1-yl chain. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(but-3-yn-1-yl)carbamate typically involves the reaction of but-3-yn-1-ol with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl N-(but-3-yn-1-yl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and methanol.
Nucleophilic Substitution: The compound can react with nucleophiles such as amines or alcohols to form new derivatives.
Oxidation: The alkyne group in the but-3-yn-1-yl chain can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Nucleophilic Substitution: Amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate or ozone.
Major Products Formed:
Hydrolysis: But-3-yn-1-amine and methanol.
Nucleophilic Substitution: Amides or esters.
Oxidation: But-3-yn-1-oic acid or but-3-yn-1-one.
Scientific Research Applications
Methyl N-(but-3-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of polymers and other materials due to its reactive nature.
Mechanism of Action
The mechanism by which methyl N-(but-3-yn-1-yl)carbamate exerts its effects depends on the specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and providing insights into their function.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with the carbamate group or the alkyne moiety.
Pathways: Metabolic pathways involving the synthesis or breakdown of similar compounds.
Comparison with Similar Compounds
Methyl N-(prop-2-yn-1-yl)carbamate: Similar structure with a shorter alkyne chain.
Methyl N-(but-2-yn-1-yl)carbamate: Similar structure with a different position of the alkyne group.
Uniqueness: Methyl N-(but-3-yn-1-yl)carbamate is unique due to its specific alkyne chain length and position, which can influence its reactivity and applications compared to similar compounds.
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Properties
IUPAC Name |
methyl N-but-3-ynylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-5-7-6(8)9-2/h1H,4-5H2,2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPHYXIRXHSNCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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